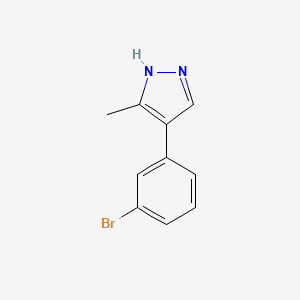

4-(3-bromophenyl)-3-methyl-1H-pyrazole

Description

4-(3-Bromophenyl)-3-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by a 3-bromophenyl substituent at the 4-position and a methyl group at the 3-position of the pyrazole ring. Its synthesis typically involves alkylation reactions; for example, bromophenyl pyrazole precursors can be methylated using sodium hydride (NaH) and methyl iodide (MeI), yielding the target compound with high efficiency . Detailed spectroscopic characterization, including ¹H NMR, ¹³C NMR, and IR data, confirms its structural integrity . The bromine atom at the 3-position of the phenyl ring and the methyl group on the pyrazole core contribute to its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science.

Propriétés

IUPAC Name |

4-(3-bromophenyl)-5-methyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKHUPLQRIDXKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-3-methyl-1H-pyrazole typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate to form 3-bromobenzaldehyde hydrazone. This intermediate is then cyclized with acetylacetone under acidic conditions to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of 4-(3-bromophenyl)-3-methyl-1H-pyrazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification techniques such as recrystallization and column chromatography are employed to obtain the pure compound.

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-bromophenyl)-3-methyl-1H-pyrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, biaryl compounds, and other heterocyclic derivatives.

Applications De Recherche Scientifique

4-(3-bromophenyl)-3-methyl-1H-pyrazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials, agrochemicals, and dyes.

Mécanisme D'action

The mechanism of action of 4-(3-bromophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit key enzymes involved in metabolic pathways or interact with cellular receptors to exert its biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Pyrazole derivatives exhibit diverse biological and physicochemical properties depending on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison of Pyrazole Derivatives

Key Observations :

- Halogen Effects : Bromine (Br) provides strong electron-withdrawing effects and serves as a leaving group in cross-coupling reactions, whereas fluorine (F) increases polarity and metabolic stability .

- Substituent Position : Para-substituted bromophenyl derivatives (e.g., 3-(4-bromophenyl)-1-methyl-1H-pyrazole) exhibit enhanced steric and electronic stability compared to ortho or meta positions .

- Methyl vs. Methoxy : Methoxy groups (e.g., in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole) increase solubility but reduce lipophilicity compared to methyl substituents .

Key Observations :

- Alkylation : NaH/MeI is effective for methyl group introduction but requires anhydrous conditions .

- Cross-Coupling : Copper-catalyzed Ullmann or click chemistry enables the introduction of aryl/heteroaryl groups (e.g., triazoles) .

- Halogenation : Direct bromination or chlorination at specific positions is achievable using tailored protocols (e.g., procedure A3 in ) .

Activité Biologique

The compound 4-(3-bromophenyl)-3-methyl-1H-pyrazole is a member of the pyrazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this specific pyrazole derivative, focusing on its pharmacological effects, synthesis, and potential therapeutic applications.

Synthesis and Structural Characterization

4-(3-bromophenyl)-3-methyl-1H-pyrazole can be synthesized through various methods involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. The structural characteristics of this compound have been confirmed using techniques such as NMR spectroscopy and X-ray crystallography, revealing its potential for forming coordination complexes with metal ions due to the presence of nitrogen atoms in the pyrazole ring .

1. Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds similar to 4-(3-bromophenyl)-3-methyl-1H-pyrazole have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives exhibited up to 85% inhibition in TNF-α at a concentration of 10 µM, surpassing standard anti-inflammatory drugs like dexamethasone .

2. Antimicrobial Activity

The antimicrobial efficacy of 4-(3-bromophenyl)-3-methyl-1H-pyrazole has been evaluated against various bacterial strains. In vitro tests demonstrated that this compound exhibits a minimum inhibitory concentration (MIC) ranging from 6.25 mg/mL to 50 mg/mL against resistant strains of Salmonella Typhi. The compound's effectiveness against both Gram-positive and Gram-negative bacteria indicates its potential as an antimicrobial agent .

3. Anticancer Activity

Research has indicated that pyrazole derivatives can inhibit cancer cell proliferation. For example, related compounds have shown cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and HT-29 (colon cancer). The IC50 values for these compounds often fall below 0.1 µM, indicating potent anticancer properties .

4. Enzyme Inhibition

The compound also demonstrates significant enzyme inhibitory activity. It has been reported to inhibit monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism. The selectivity and potency against MAO-A and MAO-B isoforms suggest potential applications in treating neurological disorders .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives similar to 4-(3-bromophenyl)-3-methyl-1H-pyrazole:

- Anti-inflammatory Study : A study evaluated the anti-inflammatory effects using a carrageenan-induced edema model in rats. The results indicated that certain pyrazole derivatives significantly reduced paw edema compared to controls .

- Antimicrobial Evaluation : Another study assessed the antimicrobial activity against Escherichia coli and Staphylococcus aureus, showing promising results with certain derivatives achieving MIC values lower than standard antibiotics .

Data Summary

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.